N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine
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Overview
Description
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is a chemical compound with the molecular formula C10H11NOS. It is classified as an aralkylamine and is known for its unique structure, which includes both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine typically involves the reaction of 5-(2-furyl)thiophene-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-(2-furyl)thiophene-2-carbaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-furyl)thien-2-yl]methyl}-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
N-{[5-(2-furyl)thien-2-yl]methyl}-N-propylamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-7-8-4-5-10(13-8)9-3-2-6-12-9/h2-6,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAUXOPYFOJIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594577 |
Source
|
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-16-6 |
Source
|
Record name | 5-(2-Furanyl)-N-methyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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